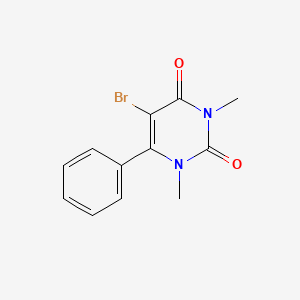

5-Bromo-1,3-dimethyl-6-phenyluracil

Description

Contextualization of Uracil (B121893) Derivatives in Organic and Medicinal Chemistry Research

Uracil, a pyrimidine (B1678525) nucleobase, and its derivatives are of paramount importance in the realms of organic and medicinal chemistry. juniperpublishers.com These compounds form the backbone of a wide array of molecules that exhibit significant biological activities. juniperpublishers.com The structural diversity of uracil derivatives allows for the fine-tuning of their chemical and physical properties, making them versatile building blocks in the synthesis of complex organic molecules and pharmaceuticals. In medicinal chemistry, the uracil scaffold is a well-established pharmacophore, present in numerous clinically approved drugs. nih.gov For instance, the renowned anticancer drug 5-fluorouracil (B62378) operates by inhibiting thymidylate synthase, thereby interfering with DNA synthesis in rapidly dividing cancer cells.

The broad spectrum of biological activities associated with uracil derivatives is a major driving force for continued research in this area. jppres.com Scientists are constantly exploring new synthetic methodologies to access novel uracil-based compounds with enhanced or unique therapeutic properties. The ability to introduce various substituents at different positions of the uracil ring allows for the creation of extensive compound libraries for high-throughput screening and drug discovery programs.

Overview of Halogenated and Substituted Uracil Scaffolds in Academic Studies

The introduction of halogen atoms and other substituents onto the uracil ring has been a widely employed strategy to modulate the biological and physicochemical properties of these compounds. Halogenation, in particular, can significantly influence factors such as lipophilicity, metabolic stability, and the ability to form halogen bonds, all of which can impact a molecule's pharmacokinetic and pharmacodynamic profile.

Substituted uracil scaffolds have been the subject of numerous academic studies, leading to the development of compounds with a diverse range of applications. For example, 6-substituted uracil derivatives have been investigated for their potential to stimulate the proliferation of lung cells, suggesting their utility in regenerative medicine. jppres.com The nature of the substituent at the C6 position of the uracil ring has been shown to be a critical determinant of biological activity.

Furthermore, the combination of different substituents at various positions of the uracil ring can lead to synergistic effects, resulting in compounds with novel and interesting properties. The exploration of these polysubstituted uracil scaffolds continues to be an active area of research, with the aim of discovering new therapeutic agents and functional materials.

Rationale for Investigating the Specific Architecture of 5-Bromo-1,3-dimethyl-6-phenyluracil

The specific molecular architecture of this compound presents a compelling case for scientific investigation. The presence of a bromine atom at the C5 position, two methyl groups at the N1 and N3 positions, and a phenyl group at the C6 position creates a unique combination of electronic and steric features.

The rationale for investigating this particular compound stems from several key considerations:

Synergistic Effects of Substituents: The interplay between the electron-withdrawing bromine atom and the bulky phenyl group is of significant interest. This combination can influence the reactivity of the uracil ring and its potential interactions with biological targets.

Potential as a Synthetic Intermediate: The bromine atom at the C5 position serves as a versatile handle for further functionalization through various cross-coupling reactions. This allows for the synthesis of a wide range of derivatives with diverse properties.

Exploration of Structure-Activity Relationships: By studying the properties of this compound, researchers can gain valuable insights into the structure-activity relationships of polysubstituted uracils. This knowledge is crucial for the rational design of new compounds with desired biological activities.

Development of Novel Materials: The presence of the phenyl group and the potential for further modification suggest that this compound could serve as a building block for the development of novel organic materials with interesting photophysical or electronic properties.

The investigation of this compound, therefore, contributes to a deeper understanding of the fundamental principles of uracil chemistry and paves the way for the discovery of new molecules with potential applications in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

98854-09-2 |

|---|---|

Molecular Formula |

C12H11BrN2O2 |

Molecular Weight |

295.13 g/mol |

IUPAC Name |

5-bromo-1,3-dimethyl-6-phenylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H11BrN2O2/c1-14-10(8-6-4-3-5-7-8)9(13)11(16)15(2)12(14)17/h3-7H,1-2H3 |

InChI Key |

YZIYDIAFSLMSGW-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C(=O)N(C1=O)C)Br)C2=CC=CC=C2 |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 1,3 Dimethyl 6 Phenyluracil

Strategic Precursor Synthesis for 1,3-Dimethyluracil (B184088) Scaffolds

The foundational step in the synthesis of the target molecule is the construction of the 1,3-dimethyluracil core. A common and efficient method for this is the reaction of 1,3-dimethylurea (B165225) with malic acid in the presence of fuming sulfuric acid. This one-pot reaction proceeds through a condensation mechanism to yield the desired 1,3-dimethyluracil.

Alternatively, 1,3-dimethyluracil can be synthesized from uracil (B121893) by methylation. cdnsciencepub.com One established method involves the use of dimethyl sulfate (B86663) in a basic solution. Another approach utilizes diazomethane (B1218177) for the methylation of uracil. acs.org The choice of method often depends on the desired scale, available reagents, and safety considerations. For instance, while diazomethane is highly effective, its toxicity and explosive nature necessitate specialized handling.

Furthermore, the synthesis of 6-substituted-1,3-dimethyluracils often begins with 6-amino-1,3-dimethyluracil. This key intermediate can be prepared through several routes, including the condensation of dimethyl urea (B33335) and malonic acid followed by chlorination and amination, or the cyclization of dimethyl cyanoacetylurea. google.comgoogle.com

Regioselective Bromination at the C-5 Position of Uracil Derivatives

With the 1,3-dimethyluracil scaffold in hand, the next critical step is the regioselective introduction of a bromine atom at the C-5 position. The electronic nature of the uracil ring directs electrophilic substitution primarily to this position.

Mechanistic Pathways of Electrophilic and Radical Bromination at C-5

The bromination of uracil and its derivatives can proceed through either an electrophilic or a radical pathway, depending on the reaction conditions.

Electrophilic Bromination: In the presence of molecular bromine (Br₂) or other electrophilic bromine sources like N-bromosuccinimide (NBS) in polar solvents, the reaction typically follows an electrophilic aromatic substitution mechanism. nih.gov The double bond at the C5-C6 position of the uracil ring acts as a nucleophile, attacking the electrophilic bromine. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. Subsequent deprotonation at the C-5 position restores the aromaticity of the ring and yields the 5-brominated product. rsc.orgcdnsciencepub.com Theoretical studies have explored the reaction mechanism of uracil bromination by hypobromous acid (HBrO), suggesting multiple pathways and the formation of a diketo form of 5-bromouracil (B15302) as the main product. nih.gov

Radical Bromination: Under UV irradiation or in the presence of radical initiators, the bromination can proceed via a free-radical chain mechanism. byjus.com This process involves three key steps: initiation, propagation, and termination. The initiation step involves the homolytic cleavage of the bromine molecule to generate bromine radicals. In the propagation step, a bromine radical abstracts a hydrogen atom from the C-5 position of the uracil ring, forming a uracil radical and hydrogen bromide. This uracil radical then reacts with a bromine molecule to give the 5-bromouracil product and another bromine radical, which continues the chain reaction. youtube.comlibretexts.org Recent studies have also proposed a hybrid pathway involving the initial radical formation of molecular bromine, followed by a standard electrophilic substitution. nih.gov

Optimization of Reaction Conditions for C-5 Bromination Yield and Selectivity

Achieving high yield and selectivity in the C-5 bromination of uracil derivatives requires careful optimization of various reaction parameters. The choice of brominating agent, solvent, temperature, and the presence of catalysts or additives can significantly influence the outcome.

Commonly used brominating agents include molecular bromine, N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov NBS is often preferred due to its solid nature, ease of handling, and its ability to provide a low, steady concentration of bromine, which can minimize side reactions. The reaction can be performed in a variety of solvents, with aprotic solvents like acetonitrile (B52724) and dichloromethane (B109758) being common choices. nih.gov The addition of a Lewis acid catalyst, such as TMSOTf, can enhance the reaction rate. nih.gov Visible light has also been employed to promote the bromination of uracil derivatives with NBS, offering a greener and more rapid synthetic route. nih.gov

Below is a data table summarizing the optimization of reaction conditions for the bromination of a protected uridine (B1682114) as a representative uracil derivative.

| Entry | Brominating Agent (equiv.) | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DBH (1.1) | - | CH₂Cl₂ | rt | 28 | 95 |

| 2 | DBH (0.55) | - | CH₂Cl₂ | rt | 8 | 65 (incomplete) |

| 3 | DBH (1.1) | - | CH₂Cl₂ | 40 | 2 | 100 |

| 4 | DBH (1.1) | - | CH₂Cl₂ | 0 | 8 | incomplete |

| 5 | DBH (1.1) | TMSOTf (1.1) | CH₂Cl₂ | rt | 28 | 95 |

| 6 | DBH (1.1) | - | CH₃CN | rt | 4 | 98 |

| 7 | DBH (1.1) | - | DMF | rt | 1 | 97 |

| 8 | DBH (1.1) | TMSOTf (0.2) | CH₃CN | rt | 1.5 | 100 |

| 9 | DBH (1.1) | TMSOTf (0.2) | DMF | rt | 0.5 | 100 |

*Data adapted from a study on the bromination of 2',3',5'-tri-O-acetyluridine. nih.gov DBH = 1,3-dibromo-5,5-dimethylhydantoin; TMSOTf = Trimethylsilyl trifluoromethanesulfonate; rt = room temperature.

Introduction of the Phenyl Substituent at the C-6 Position

The final key transformation in the synthesis of 5-bromo-1,3-dimethyl-6-phenyluracil is the introduction of a phenyl group at the C-6 position. This is typically achieved through modern cross-coupling reactions.

Palladium-Catalyzed Direct C-H Arylation of Uracil Derivatives for C-6 Functionalization

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the C-6 functionalization of uracil derivatives. nih.gov This method avoids the pre-functionalization of the uracil ring, which is often required in traditional cross-coupling reactions. The reaction typically involves the coupling of a uracil derivative with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. The regioselectivity between the C-5 and C-6 positions can be a challenge, but conditions have been developed to favor C-6 arylation. researchgate.net For instance, the use of copper(I) iodide as a co-catalyst has been shown to promote the C-6 arylation of 1,3-diprotected uracils. researchgate.net

Exploration of Alternative Cross-Coupling Strategies for C-6 Phenyl Incorporation

Besides direct C-H arylation, other cross-coupling strategies can be employed for the introduction of the phenyl group at the C-6 position. These methods typically start with a pre-functionalized uracil, such as a 6-halouracil or a 6-triflyloxyuracil.

Suzuki Coupling: The Suzuki coupling reaction, which involves the coupling of an organoboron compound with an organic halide, is a widely used method for forming carbon-carbon bonds. In this context, 6-chloro-1,3-dimethyluracil (B186940) can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield the desired 6-phenyl derivative.

Stille Coupling: The Stille coupling reaction utilizes an organotin compound as the coupling partner for an organic halide. Phenyltributylstannane can be reacted with 6-iodo-1,3-dimethyluracil under palladium catalysis to afford this compound.

Heck Coupling: While less common for this specific transformation, the Heck reaction, which couples an alkene with an aryl halide, could potentially be adapted. This would involve a more complex synthetic route, likely starting with the introduction of a vinyl group at the C-6 position, followed by a Heck reaction with a phenyl halide.

The following table provides a comparative overview of these alternative cross-coupling strategies.

| Coupling Reaction | Uracil Substrate | Phenyl Reagent | Catalyst System | Typical Conditions |

| Suzuki Coupling | 6-Chloro-1,3-dimethyluracil | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water, reflux |

| Stille Coupling | 6-Iodo-1,3-dimethyluracil | Phenyltributylstannane | Pd(PPh₃)₄ | Dioxane, 100 °C |

| Heck Coupling | 6-Vinyl-1,3-dimethyluracil | Phenyl iodide | Pd(OAc)₂, P(o-tol)₃, Et₃N | Acetonitrile, 80 °C |

Integrated Synthesis Routes to this compound

A plausible integrated synthesis can be conceptualized in two main stages: the formation of the 1,3-dimethyl-6-phenyluracil core, followed by regioselective bromination.

Stage 1: Synthesis of 1,3-dimethyl-6-phenyluracil

The synthesis of the uracil core can be achieved through the condensation of a β-ketoester with N,N'-dimethylurea. In this case, the required β-ketoester is ethyl benzoylacetate.

Condensation and Cyclization: Ethyl benzoylacetate is reacted with N,N'-dimethylurea in the presence of a base, such as sodium ethoxide, and a suitable solvent like ethanol. The reaction mixture is typically heated to facilitate the condensation and subsequent cyclization to form the uracil ring.

Stage 2: Bromination

Once the 1,3-dimethyl-6-phenyluracil precursor is synthesized and purified, the next step is the introduction of a bromine atom at the 5-position of the uracil ring. This is an electrophilic substitution reaction.

Regioselective Bromination: The 1,3-dimethyl-6-phenyluracil is dissolved in a suitable solvent, such as acetic acid or chloroform. A brominating agent is then added. Common brominating agents for this type of reaction include molecular bromine (Br₂) or N-Bromosuccinimide (NBS). The reaction is often carried out at room temperature or with gentle heating to ensure complete reaction. The use of NBS is often preferred as it can be easier to handle and can lead to higher selectivity. researchgate.net

This two-stage integrated approach allows for the efficient construction of the target molecule. The modular nature of this route means that variations in the phenyl group or the substituents on the uracil ring can be easily introduced by using different starting materials.

Considerations for Scale-Up and Process Chemistry

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Scale-Up Considerations:

Reagent Selection and Handling:

Bromine: Molecular bromine is a highly corrosive and toxic substance, requiring specialized handling procedures and equipment for large-scale use. researchgate.net The use of enclosed systems and scrubbers to neutralize any released bromine vapor is essential.

N-Bromosuccinimide (NBS): While considered a safer alternative to liquid bromine, NBS is still a reactive and potentially hazardous solid. researchgate.net Dust control measures and appropriate personal protective equipment are necessary during handling.

Solvents: The choice of solvents needs to be evaluated based on factors such as toxicity, environmental impact, and ease of recovery and recycling. Acetic acid, while effective, is corrosive. Alternative, greener solvents may need to be investigated.

Reaction Conditions:

Temperature Control: The condensation and bromination steps may be exothermic. Efficient heat management is crucial on a large scale to prevent runaway reactions. Jacketed reactors with controlled heating and cooling systems are typically required.

Mixing: Ensuring efficient mixing is vital to maintain homogeneity and consistent reaction rates, especially in heterogeneous reaction mixtures. The type and speed of agitation need to be optimized for the specific reactor geometry.

Work-up and Purification:

Product Isolation: The method of product isolation (e.g., filtration, extraction) needs to be scalable. For instance, large-scale filtration can be time-consuming and may require specialized equipment like filter presses.

Purification: Recrystallization is a common laboratory purification technique, but on a large scale, it can lead to significant product loss in the mother liquor. Alternative purification methods like melt crystallization or chromatography might be considered, though chromatography is often expensive for bulk production. The choice of crystallization solvent is critical for maximizing yield and purity.

Process Optimization and Control:

Impurity Profile: Understanding the formation of by-products and developing strategies to minimize them is crucial. This may involve adjusting reaction conditions or using a more selective reagent.

Process Analytical Technology (PAT): Implementing in-line or at-line analytical techniques can provide real-time monitoring of the reaction progress and product quality, allowing for better process control and consistency.

A summary of key parameters for the potential scale-up of the synthesis of this compound is presented in the table below.

| Parameter | Laboratory Scale Consideration | Scale-Up Consideration |

| Brominating Agent | Molecular Bromine or NBS | NBS preferred for safety; requires dust control. |

| Solvent | Acetic Acid, Chloroform | Evaluation of greener alternatives; solvent recovery systems. |

| Temperature Control | Heating mantle, ice bath | Jacketed reactor with automated temperature control. |

| Purification | Recrystallization | Optimization of crystallization solvent and conditions; potential for alternative methods. |

| Safety | Fume hood | Enclosed systems, scrubbers, robust PPE protocols. |

By addressing these considerations, a robust and scalable process for the synthesis of this compound can be developed.

Comprehensive Spectroscopic and Spectrometric Characterization of 5 Bromo 1,3 Dimethyl 6 Phenyluracil

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Bromo-1,3-dimethyl-6-phenyluracil in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise chemical environment of each proton and carbon atom can be mapped.

Advanced 1D and 2D NMR Techniques (e.g., NOESY, HMBC, HSQC, COSY) for Proton and Carbon Chemical Shift Assignment

The complete assignment of the proton (¹H) and carbon (¹³C) NMR signals of this compound is achieved through a combination of 1D and 2D NMR experiments. A standard ¹H NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities, while a ¹³C{¹H} NMR spectrum reveals the number of unique carbon atoms.

To unequivocally assign these signals, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY correlations would be expected between the protons of the phenyl group, revealing their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is crucial for assigning the carbons of the phenyl ring and the methyl groups by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in identifying quaternary carbons, such as the carbonyl carbons (C2 and C4), the bromine-substituted carbon (C5), and the phenyl-substituted carbon (C6) of the uracil (B121893) ring, by observing their correlations with nearby protons. For instance, the N-methyl protons would show HMBC correlations to the adjacent carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be used to confirm the proximity of the phenyl group protons to the uracil ring and to elucidate the preferred conformation of the molecule in solution.

Based on established chemical shift ranges for similar uracil and phenyl derivatives, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | 3.2 - 3.4 | 28 - 30 |

| N3-CH₃ | 3.3 - 3.5 | 36 - 38 |

| C2=O | - | 150 - 152 |

| C4=O | - | 160 - 162 |

| C5-Br | - | 95 - 97 |

| C6-Ph | - | 155 - 157 |

| Phenyl-C (ipso) | - | 130 - 132 |

| Phenyl-C (ortho) | 7.3 - 7.5 | 128 - 130 |

| Phenyl-C (meta) | 7.4 - 7.6 | 129 - 131 |

| Phenyl-C (para) | 7.2 - 7.4 | 127 - 129 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Elucidation of Spin-Spin Coupling Patterns and Conformational Analysis via NMR

The spin-spin coupling patterns observed in the high-resolution ¹H NMR spectrum provide valuable information about the connectivity of the atoms. The protons of the phenyl group will exhibit a complex splitting pattern corresponding to ortho, meta, and para couplings. The magnitude of these coupling constants (J-values) can be used to confirm the substitution pattern.

Conformational analysis, particularly concerning the rotational barrier around the C6-phenyl bond, can be investigated using variable temperature NMR studies and NOESY experiments. The presence or absence of NOE cross-peaks between the ortho-protons of the phenyl ring and the N-methyl protons can provide insights into the preferred orientation of the phenyl group relative to the uracil ring.

Solid-State NMR Applications for Structural Confirmation

Solid-state NMR (ssNMR) can provide crucial information about the structure of this compound in the crystalline state, which may differ from its conformation in solution. wikipedia.org Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. emory.edu

In the solid state, the chemical shifts can be influenced by the molecular packing and intermolecular interactions. ssNMR can be used to determine the number of crystallographically independent molecules in the unit cell and to probe the local environment of each atom. For uracil derivatives, ssNMR has been used to study weak hydrogen bonding and other intermolecular interactions that govern the crystal packing. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic vibrational modes.

Correlation of Characteristic Vibrational Frequencies with Functional Groups in this compound

The IR and Raman spectra of this compound are expected to exhibit a series of bands corresponding to the stretching and bending vibrations of its constituent functional groups. The correlation of these frequencies allows for the confirmation of the molecular structure.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C=O (Amide I) | Stretching | 1650 - 1720 | Medium |

| C=C (Uracil ring) | Stretching | 1600 - 1650 | Strong |

| C=C (Phenyl ring) | Stretching | 1450 - 1600 | Strong |

| C-N (Uracil ring) | Stretching | 1300 - 1400 | Medium |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| C-H (Phenyl) | Stretching | 3000 - 3100 | Strong |

| C-Br | Stretching | 500 - 600 | Weak |

Note: These are predicted frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions.

The two carbonyl groups (C2=O and C4=O) are expected to give rise to strong, distinct bands in the IR spectrum. The positions of these bands can be sensitive to the electronic effects of the substituents on the uracil ring. The C-Br stretching vibration is expected to appear in the far-infrared region.

Analysis of Hydrogen Bonding and Intermolecular Interactions via Vibrational Spectroscopy

In the solid state, intermolecular interactions, such as C-H···O hydrogen bonds, can influence the vibrational frequencies of the involved functional groups. While this compound lacks traditional N-H donors for strong hydrogen bonding, weak C-H···O interactions between the methyl or phenyl protons and the carbonyl oxygens of neighboring molecules can occur. These interactions would typically result in a slight red-shift (lowering of frequency) of the C-H stretching vibrations and a blue-shift (heightening of frequency) of the C=O stretching vibrations in the solid-state IR spectrum compared to the solution or gas-phase spectrum. A detailed analysis of the vibrational spectra in different phases can thus provide insights into the nature and strength of these intermolecular forces.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula of a compound. For this compound, the theoretical monoisotopic mass can be calculated based on its chemical formula, C₁₄H₁₃BrN₂O₂. The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, leading to a characteristic isotopic pattern for bromine-containing ions in the mass spectrum.

The expected HRMS data would show a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da. The precise mass measurement of the ⁷⁹Br-containing molecular ion would be the primary value used to confirm the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₁₄H₁₃⁷⁹BrN₂O₂ |

| Theoretical Monoisotopic Mass (m/z) | 319.0137 |

| Expected [M+H]⁺ (⁷⁹Br) | 320.0215 |

| Expected [M+H]⁺ (⁸¹Br) | 322.0194 |

Note: The predicted values are based on theoretical calculations and may vary slightly from experimental results.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would provide valuable structural information. The fragmentation pathways of pyrimidine (B1678525) derivatives can be complex, but key cleavages can be predicted based on the structure. sapub.org The study of fragmentation patterns in related brominated heterocyclic compounds can also offer insights into the expected behavior of the title compound. nih.gov

A plausible fragmentation pathway would likely initiate with the loss of the bromine atom, followed by cleavages within the uracil ring and the loss of the methyl groups. The phenyl substituent itself could undergo fragmentation or be lost as a radical.

Table 2: Predicted Key Fragmentation Ions for this compound

| Predicted m/z | Predicted Fragment | Fragmentation Pathway |

| 320/322 | [C₁₄H₁₃BrN₂O₂]⁺ | Molecular Ion |

| 241 | [C₁₄H₁₃N₂O₂]⁺ | Loss of Br• |

| 292/294 | [C₁₃H₁₀BrN₂O]⁺ | Loss of CO |

| 213 | [C₁₃H₁₀N₂O]⁺ | Loss of Br• from m/z 292/294 |

| 185 | [C₁₂H₁₀N₂]⁺ | Loss of CO from m/z 213 |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The predicted fragmentation is based on general principles of mass spectrometry and data from related structures. Actual fragmentation may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the chromophores present. The spectrum of this compound is expected to be dominated by the electronic systems of the substituted uracil ring and the phenyl group.

Analysis of Electronic Transitions and Chromophore Behavior within the Uracil and Phenyl Moieties

The uracil ring is a known chromophore, typically exhibiting π → π* transitions. The presence of the bromine atom at the 5-position and the phenyl group at the 6-position will significantly influence the electronic structure and, consequently, the absorption spectrum. The phenyl group itself has characteristic π → π* transitions. The conjugation between the phenyl ring and the uracil moiety is a key factor determining the position and intensity of the absorption maxima (λmax).

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Predicted λmax (nm) | Associated Electronic Transition | Chromophore |

| ~260-280 | π → π | Substituted Uracil Ring |

| ~210-230 | π → π | Phenyl Ring |

Note: The predicted absorption maxima are estimations based on data for structurally similar compounds and are subject to solvent effects.

X Ray Crystallographic Analysis and Solid State Chemistry of 5 Bromo 1,3 Dimethyl 6 Phenyluracil

Single-Crystal X-ray Diffraction for Absolute Structure and Geometry Determination

A single-crystal X-ray diffraction experiment is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would allow for the unequivocal determination of the absolute structure and geometry of 5-bromo-1,3-dimethyl-6-phenyluracil.

Bond Lengths, Bond Angles, and Torsion Angles Analysis

Were the crystallographic data available, a detailed table of bond lengths and angles would be presented. This would include the precise measurements of all covalent bonds within the molecule, such as the C-Br, C-N, C=O, and C-C bond distances. The bond angles around each atom would reveal the local geometry, for instance, the planarity of the uracil (B121893) ring and the geometry at the substituted carbon and nitrogen atoms. Torsion angles are particularly crucial as they describe the three-dimensional relationship between different parts of the molecule, most notably the rotational orientation of the phenyl group relative to the uracil ring.

A hypothetical data table for selected parameters would look like this:

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| Br1-C5 | Data not available |

| N1-C2 | Data not available |

| C6-C(phenyl) | Data not available |

| Bond Angles (°) ** | |

| C4-C5-C6 | Data not available |

| N1-C6-C(phenyl) | Data not available |

| Torsion Angles (°) ** | |

| C5-C6-C(phenyl)-C(phenyl) | Data not available |

Conformational Preferences of the this compound Molecule in the Solid State

The conformation of the molecule in the solid state is a direct consequence of minimizing steric strain and maximizing favorable intermolecular interactions. It would be expected that the phenyl group at the 6-position would be twisted out of the plane of the uracil ring to alleviate steric hindrance with the adjacent carbonyl group and the bromine atom. The degree of this twist would be a key conformational parameter. The planarity of the uracil ring itself and the disposition of the two methyl groups would also be precisely determined.

Supramolecular Architecture and Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal is governed by a complex interplay of non-covalent interactions. Understanding this supramolecular architecture is key to predicting and controlling the material properties of the compound.

Detailed Analysis of Hydrogen Bonding Networks Involving the Uracil Core

While the methylation of the nitrogen atoms at positions 1 and 3 precludes the formation of classical N-H···O hydrogen bonds, the molecule can still participate in weaker C-H···O hydrogen bonds. The hydrogen atoms of the methyl groups and the phenyl ring could act as donors, interacting with the carbonyl oxygen atoms of neighboring uracil moieties. A detailed analysis would identify the specific atoms involved, the geometry of these interactions (distances and angles), and the resulting network motif (e.g., chains, dimers, or sheets).

Investigation of π-π Stacking Interactions of the Phenyl Ring and Uracil Moiety

The aromatic nature of both the phenyl ring and the uracil moiety suggests the likelihood of π-π stacking interactions. These can occur between phenyl rings of adjacent molecules, between uracil rings, or between a phenyl and a uracil ring. The analysis would characterize the geometry of these interactions (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distances, which are indicative of the strength of the interaction. These stacking forces often play a crucial role in the formation of columnar or layered structures in the crystal lattice.

Crystal Packing Analysis and Polymorphism Studies

Information regarding the crystal packing, intermolecular interactions, and potential polymorphic forms of this compound is not available in the reviewed scientific literature.

Influence of Crystal Packing on Molecular Properties (Theoretical Perspectives)

Without experimental crystal structure data, a theoretical analysis of the influence of crystal packing on the molecular properties of this compound cannot be meaningfully performed. Such an analysis would require the foundational knowledge of the solid-state arrangement of the molecules.

Computational Chemistry and Theoretical Investigations of 5 Bromo 1,3 Dimethyl 6 Phenyluracil

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These methods can predict molecular geometry, orbital energies, and reactivity, providing insights that complement experimental findings.

No specific studies detailing the optimized geometry or the electronic structure of 5-Bromo-1,3-dimethyl-6-phenyluracil using DFT or other ab initio methods were found in the available literature. Such a study would typically involve the use of a specific functional (like B3LYP) and a basis set to determine the most stable three-dimensional arrangement of the atoms and to calculate various electronic properties.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be derived from these orbital energies. However, no published data for these parameters for this compound could be located.

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is valuable for predicting sites of chemical reactions. Unfortunately, no ESP maps or detailed charge distribution analyses for this compound have been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

The influence of different solvents on the conformation and interactions of a molecule is a critical aspect of its chemistry. MD simulations in various solvent models (e.g., water, ethanol) can reveal how the solvent affects the molecule's structure and dynamics. Regrettably, no research detailing the solvent effects on this compound through MD simulations is currently available.

While computational studies have been performed on related but structurally different compounds like 5-bromouracil (B15302), the specific substitutions at the N1, N3, and C6 positions in this compound would significantly alter its electronic and steric properties. Therefore, data from these related molecules cannot be directly extrapolated to provide accurate information for the target compound. The absence of specific computational data for this compound highlights an opportunity for future research to explore the theoretical and computational aspects of this molecule.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The theoretical prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for this compound relies on quantum chemical calculations. These computational methods allow for the determination of molecular structures and electronic properties, which are fundamental to simulating spectra.

Density Functional Theory (DFT) is a commonly employed method for these predictions. By utilizing various functionals and basis sets, researchers can calculate the magnetic shielding tensors for each nucleus to predict NMR chemical shifts. For instance, the Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to compute NMR properties. The accuracy of these predictions is highly dependent on the chosen level of theory and the solvent model used to simulate the chemical environment. While specific studies on this compound are not widely available, the principles of these calculations are well-established. For example, studies on similar molecules often involve geometry optimization followed by the calculation of NMR parameters at a specified level of theory, such as B3LYP/6-311+G(2d,p).

Vibrational frequencies are predicted through the calculation of the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm molecular structures and assign spectral bands. For complex molecules like this compound, these theoretical spectra are invaluable for interpreting experimental results.

A hypothetical data table for predicted NMR chemical shifts, based on common values for similar structures, is presented below.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 151.5 | - |

| C4 | 160.0 | - |

| C5 | 95.0 | - |

| C6 | 155.0 | - |

| N1-CH₃ | 28.0 | 3.3 |

| N3-CH₃ | 37.0 | 3.4 |

| Phenyl C1' | 130.0 | - |

| Phenyl C2'/C6' | 129.0 | 7.5 |

| Phenyl C3'/C5' | 128.5 | 7.4 |

| Phenyl C4' | 130.5 | 7.45 |

Computational Modeling of Reaction Mechanisms Related to this compound Synthesis and Transformation

Computational modeling is a powerful tool for investigating the reaction mechanisms involved in the synthesis and transformation of this compound. DFT calculations can map out the potential energy surfaces of reactions, identifying transition states, intermediates, and reaction products. This allows for a detailed understanding of the reaction pathways and the factors that control them.

While specific computational studies on the synthesis of this compound are limited, research on analogous compounds provides significant insights. For instance, DFT modeling of the reactions of 5-halo-1,3,6-trimethyluracils has shown that the reaction pathway can be influenced by the nature of the halogen and the reaction conditions. researchgate.net

In the case of 5-bromo-1,3,6-trimethyluracil, a close analog, computational studies have elucidated the mechanism of its reaction with sulfuric acid. researchgate.net These studies revealed that the protonation of the uracil (B121893) ring at position 5 leads to the formation of a carbocation intermediate. researchgate.net This intermediate can then undergo two competing reactions: the abstraction of a halide cation (Hal⁺) by a nucleophilic agent or the abstraction of a methyl proton. researchgate.net This dual reactivity explains the formation of multiple products observed experimentally. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 1,3 Dimethyl 6 Phenyluracil

Kinetics and Detailed Reaction Pathways of C-5 Bromination of Uracil (B121893) Precursors

The introduction of a bromine atom at the C-5 position of the uracil ring is a fundamental electrophilic aromatic substitution reaction. For a precursor such as 1,3-dimethyl-6-phenyluracil, the reaction with a brominating agent proceeds via a well-established addition-elimination mechanism.

The kinetics of the bromination of uracil and its derivatives, including 1,3-dimethyluracil (B184088), have been studied to elucidate the reaction mechanism. The reaction of 1,3-dimethyluracil with bromine in acidic aqueous solutions is characterized by a rapid initial attack of bromine on the uracil ring. nih.gov This leads to the formation of a detectable intermediate, a 5-bromo-6-hydroxy-5,6-dihydrouracil derivative. This intermediate is then subject to a slower, acid-catalyzed dehydration step to yield the final 5-bromouracil (B15302) product. nih.gov

Electrophilic Attack: The bromine molecule (or another bromine source like N-bromosuccinimide, NBS) is polarized, and the electrophilic bromine atom is attacked by the electron-rich C-5 position of the uracil ring. The presence of activating groups on the uracil ring, such as the methyl groups at N-1 and N-3 and the phenyl group at C-6, facilitates this electrophilic attack.

Formation of the Dihydroxy Intermediate: The attack of the bromine leads to the formation of a cationic intermediate, which is then attacked by a water molecule (if in an aqueous medium) at the C-6 position. This results in the formation of a 5-bromo-6-hydroxy-5,6-dihydrouracil intermediate.

Dehydration: The final step is the elimination of a water molecule from the dihydroxy intermediate to restore the aromaticity of the pyrimidine (B1678525) ring, yielding 5-bromo-1,3-dimethyl-6-phenyluracil. This dehydration step is often the rate-determining step and can be catalyzed by acid. nih.gov

Studies using N-bromosuccinimide (NBS) under visible light have also been shown to be an effective method for the bromination of uracil derivatives. This method is proposed to proceed through the formation of molecular bromine from NBS via a radical pathway, which then undergoes an electrophilic substitution reaction with the uracil derivative.

| Reagent/Condition | Proposed Intermediate | Key Mechanistic Feature |

| Br₂ in acidic H₂O | 5-Bromo-6-hydroxy-5,6-dihydrouracil | Rapid formation of adduct followed by slow, acid-catalyzed dehydration. nih.gov |

| NBS/visible light | Bromine radical/molecular bromine | Initial radical formation of Br₂ followed by electrophilic substitution. |

Elucidation of Palladium-Catalyzed Arylation Mechanisms at C-6

The introduction of a phenyl group at the C-6 position of the uracil ring is often achieved through palladium-catalyzed cross-coupling reactions. Understanding the mechanism of this C-H arylation is crucial for controlling the regioselectivity and optimizing reaction conditions.

Role of Catalysts and Ligands in Promoting Regioselectivity

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-substituted heterocycles. In the case of uracil derivatives, arylation can potentially occur at both the C-5 and C-6 positions. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of catalyst, ligands, and additives.

Research has shown that the regioselectivity of the direct arylation of 1,3-diprotected uracils can be switched between the C-5 and C-6 positions. For instance, palladium-catalyzed C-H arylations in the absence of a copper(I) iodide (CuI) co-catalyst preferentially yield 5-aryluracils. researchgate.netpharmacy180.com Conversely, the addition of CuI to the reaction mixture directs the arylation to the C-6 position. researchgate.netpharmacy180.com This suggests that the copper co-catalyst plays a critical role in the mechanism of C-6 arylation.

The choice of ligand coordinated to the palladium center is also paramount in controlling the outcome of the reaction. Phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), are commonly employed in these transformations. chemistrysteps.com The electronic and steric properties of the ligand influence the reactivity and stability of the palladium catalyst, thereby affecting the efficiency and regioselectivity of the arylation. Pivalic acid is also often used as an additive, which can participate in the C-H activation step. chemistrysteps.com

Proposed Catalytic Cycles for C-H Arylation

The precise catalytic cycle for the palladium-catalyzed C-6 arylation of uracils can vary depending on the specific reaction conditions. However, a generally accepted mechanism for direct C-H arylation is the concerted metalation-deprotonation (CMD) pathway. wikipedia.org

A plausible catalytic cycle for the C-6 arylation of a 1,3-dimethyluracil precursor is as follows:

C-H Activation: The palladium(II) catalyst, often in the form of Pd(OAc)₂, reacts with the uracil substrate. In the presence of a suitable base or additive, the C-H bond at the C-6 position is cleaved, and a palladacycle intermediate is formed. This step is believed to proceed via a concerted metalation-deprotonation mechanism.

Oxidative Addition: The aryl halide (e.g., phenyl bromide) then undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.

Reductive Elimination: The final step is the reductive elimination of the arylated uracil product, regenerating the Pd(II) catalyst, which can then re-enter the catalytic cycle.

An alternative pathway involves a Pd(0)/Pd(II) catalytic cycle. In this case, a Pd(0) species undergoes oxidative addition with the aryl halide first, followed by coordination to the uracil and subsequent C-H activation and reductive elimination.

The role of CuI in promoting C-6 selectivity is thought to involve the in-situ formation of a copper-acetylide or related species that facilitates the C-H activation at the C-6 position.

| Catalytic Cycle | Key Intermediates | Role of Additives |

| Pd(II)/Pd(IV) | Palladacycle, Pd(IV) species | Base or carboxylate assists in C-H activation. wikipedia.org |

| Pd(0)/Pd(II) | Pd(0) complex, Aryl-Pd(II) species | Ligands stabilize the Pd(0) state. |

| CuI-mediated | Copper-acetylide or related species | Promotes regioselective C-6 arylation. researchgate.netpharmacy180.com |

Mechanistic Exploration of Transformations at the C-5 Bromine Center

The bromine atom at the C-5 position of this compound is a versatile handle for further functionalization of the molecule. Its reactivity can be exploited through both nucleophilic substitution and radical pathways.

Nucleophilic Aromatic Substitution Principles in Halogenated Uracils

The C-5 position of the uracil ring, when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNA_r). This reaction proceeds via an addition-elimination mechanism. pressbooks.pubwikipedia.org The presence of the two electron-withdrawing carbonyl groups in the uracil ring activates the system towards nucleophilic attack.

The general mechanism for the S_NAr reaction at the C-5 position is as follows:

Nucleophilic Attack: A nucleophile attacks the C-5 carbon, which bears the bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, including the oxygen atoms of the carbonyl groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group.

The rate of S_NAr reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the uracil ring. Stronger nucleophiles and polar aprotic solvents generally favor the reaction.

Radical Pathways for Bromine Reactivity

The C-Br bond in 5-bromouracil derivatives can also undergo homolytic cleavage, leading to the formation of a uracilyl radical. royalsocietypublishing.org This process can be initiated by photochemical methods or through the action of radical initiators.

Upon irradiation with UV light, for example, 5-bromo-1,3-dimethyluracil (B187752) can undergo homolysis of the C-Br bond to generate a highly reactive 5-uracilyl radical and a bromine radical. nih.govnih.gov This uracilyl radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or coupling with other radical species.

Photochemical reactions of 5-bromo-1,3-dimethyluracil with indoles, for instance, have been shown to proceed via a radical mechanism, leading to the formation of C-C coupled products. nih.gov The initial step is the light-induced homolytic cleavage of the C-Br bond.

The formation of the uracilyl radical is a key step in the radiosensitizing effects of 5-bromouracil in DNA, where it can lead to strand breaks and other forms of DNA damage. royalsocietypublishing.orgnih.gov

| Transformation Pathway | Initiator | Key Intermediate |

| Nucleophilic Aromatic Substitution (SNA_r) | Nucleophile | Meisenheimer complex pressbooks.pubwikipedia.org |

| Radical Reaction | UV light, radical initiator | 5-Uracilyl radical nih.govroyalsocietypublishing.orgnih.gov |

Photochemical Behavior of Uracil Derivatives and Potential Relevance to this compound

The photochemical behavior of uracil and its derivatives is a subject of significant scientific interest due to its relevance in various fields, including photobiology, photomedicine, and materials science. The introduction of different substituents onto the uracil ring can dramatically alter its response to ultraviolet (UV) and visible light, leading to a diverse range of photochemical reactions. Understanding the photochemical properties of uracil derivatives is crucial for predicting the behavior of complex molecules such as this compound.

The absorption of photons by uracil derivatives populates excited singlet states, which can then undergo various photophysical and photochemical processes. These include fluorescence, intersystem crossing to the triplet state, and chemical reactions. The nature and efficiency of these pathways are highly dependent on the substituents present on the uracil ring.

General Photochemical Reactions of Uracil Derivatives

Uracil and its simple derivatives are known to undergo several types of photochemical reactions, primarily involving the C5-C6 double bond. The most common of these reactions are photodimerization and photohydration.

Photodimerization: Upon exposure to UV radiation, adjacent uracil molecules can undergo a [2+2] cycloaddition to form cyclobutane (B1203170) pyrimidine dimers (CPDs). nih.gov This reaction is particularly relevant in nucleic acids, where it can lead to DNA damage. The stereochemistry of the resulting dimers can vary, leading to cis-syn, cis-anti, trans-syn, and trans-anti isomers. nih.gov The formation of these dimers is a key area of study in understanding the photobiological effects of UV light.

Photohydration: In aqueous solutions, the excited state of uracil can react with water to form 6-hydroxy-5,6-dihydrouracil, also known as uracil photohydrate. This reaction is reversible, and the original uracil molecule can be regenerated upon heating or under acidic or basic conditions.

Influence of the 5-Bromo Substituent

The presence of a bromine atom at the 5-position of the uracil ring, as in 5-bromouracil, significantly modifies the photochemical behavior. The heavy bromine atom enhances the rate of intersystem crossing from the excited singlet state to the triplet state through the heavy-atom effect. This increased population of the triplet state can lead to different photochemical outcomes compared to unsubstituted uracil.

One of the key photochemical reactions of 5-bromouracil is the homolytic cleavage of the C-Br bond upon UV irradiation. This process generates a highly reactive uracil-5-yl radical and a bromine radical. The uracil-5-yl radical can then participate in a variety of subsequent reactions, including hydrogen abstraction from neighboring molecules or addition to other unsaturated systems. nih.gov In the context of DNA, this reactivity is exploited in photodynamic therapy and as a tool to study DNA-protein interactions. nih.govnih.gov

Furthermore, 5-bromouracil can undergo photoaddition reactions. For instance, in oligonucleotides, it can form a cyclobutane photoadduct with an adjacent uracil, which can then rearrange to a 5,5'-bipyrimidine (B1595058) adduct. acs.org

Influence of N,N'-Dimethyl Substitution

The methylation of the nitrogen atoms at positions 1 and 3, as seen in 1,3-dimethyluracil, primarily influences the solubility and intermolecular interactions of the molecule. By blocking the hydrogen bonding capabilities of the ring nitrogens, N,N'-dimethylation can alter the aggregation state of the molecule in solution and in the solid state, which in turn can affect the efficiency of bimolecular photoreactions like dimerization. beilstein-journals.org Studies on 1,3-dimethyluracil in alcoholic solutions have shown a complex array of photoproducts, highlighting the sensitivity of the photochemical pathways to the surrounding environment. beilstein-journals.org

Potential Relevance to this compound

The photochemical behavior of this compound can be inferred by considering the combined effects of its substituents.

The 5-bromo group is expected to be the primary trigger for photochemical reactivity upon UV irradiation, leading to the formation of a uracil-5-yl radical. This radical intermediate would be a key player in any subsequent chemical transformations.

The N,N'-dimethyl groups will influence the molecule's solubility and may sterically hinder some intermolecular reactions.

The 6-phenyl group is a significant feature whose influence on the photochemistry of uracil is less documented. However, based on the photochemistry of other aryl-substituted heterocycles, several potential roles can be proposed:

Energy Transfer: The phenyl group could act as an intramolecular photosensitizer, absorbing light and transferring the energy to the uracil ring, or vice versa.

Electronic Effects: The phenyl group can influence the electronic properties of the uracil ring, potentially altering the energy levels of the excited states and the efficiency of intersystem crossing.

Steric Hindrance: The bulky phenyl group at the 6-position is likely to sterically hinder the [2+2] photodimerization that is common for other uracil derivatives.

Alternative Reaction Pathways: The phenyl ring itself could become a site for photochemical reactions, such as photo-coupling or photo-oxidation, although the C-Br bond is expected to be the more labile site.

Research on the photochemical coupling of 5-bromo-1,3-dimethyluracil with other molecules, such as indoles, demonstrates the propensity of the 5-bromo-1,3-dimethyluracil moiety to undergo photochemical reactions leading to the formation of new carbon-carbon bonds at the 5-position. nih.gov

Table of Photochemical Reactions of Uracil Derivatives

| Uracil Derivative | Irradiation Conditions | Major Photoproduct(s) | Reference |

| Uracil | Frozen aqueous solution (-78.5°C) | cis and trans isomers of 5-hydroxy-6-4'-(pyrimidin-2'-one)-5,6-dihydrouracil, cyclobutane dimers | nih.gov |

| 5-Bromouracil | Near UV light in oligonucleotides with uracil | 5,5'-Bipyrimidine-type adducts (via cyclobutane intermediate) | acs.org |

| 5-Bromouracil | 308 nm laser in the presence of cysteine derivatives | Uracil (via reduction) and S-uracilylcysteinyl adduct | nih.gov |

| 1,3-Dimethyluracil | 254 nm in ethanol | 1,4-dihydropyridines and 1,2-dihydropyridines (in low yields) | beilstein-journals.org |

| 5-Bromo-1,3-dimethyluracil | >290 nm in acetone (B3395972) with Nα-acetyl-L-tryptophan methyl ester | 5-(2-indolyl)uracil and 5-(7-indolyl)uracil | nih.gov |

Principles of Structure Activity Relationships and Molecular Interactions for Substituted Uracil Derivatives

Influence of Substituent Effects (Steric, Electronic) on Molecular Recognition Principles

The biological activity of uracil (B121893) derivatives is profoundly influenced by the steric and electronic properties of their substituents. ontosight.ai The uracil ring itself possesses both hydrogen bond donor and acceptor sites, making it a robust scaffold for forming hydrogen-bonded complexes. rsc.org The introduction of substituents at different positions of the pyrimidine (B1678525) ring can significantly alter the molecule's shape, size, and electron distribution, thereby affecting its ability to bind to biological targets. ontosight.ainih.gov

For instance, the bromination at the C5 position and the addition of a phenyl group at the C6 position of the uracil ring in 5-Bromo-1,3-dimethyl-6-phenyluracil introduce significant steric bulk. ontosight.ai This can either enhance binding by promoting favorable van der Waals interactions or hinder it by causing steric clashes within a receptor's binding site. Electronically, the bromine atom is electron-withdrawing, which can modulate the acidity of the N1 and N3 protons and influence the hydrogen bonding capabilities of the uracil ring. The phenyl group can engage in π-π stacking interactions, further contributing to the binding affinity. nih.gov

Conceptual Framework of Enzymatic Inhibition by Uracil Analogs

Uracil analogs often exert their biological effects by acting as inhibitors of enzymes involved in nucleoside metabolism. nih.gov A key target is thymidine (B127349) phosphorylase (TP), an enzyme that plays a role in angiogenesis. nih.govnih.gov Uracil derivatives can mimic the natural substrate, thymidine, and bind to the active site of TP, thereby blocking its catalytic activity. nih.gov

The inhibitory mechanism can be competitive, where the analog directly competes with the natural substrate for the active site. The potency of inhibition is often related to how closely the analog mimics the transition state of the enzymatic reaction. For example, a series of 5- and 6-substituted uracil derivatives have been synthesized and evaluated for their ability to inhibit TP activity. nih.gov The modifications at these positions are crucial for optimizing the binding affinity and selectivity of the inhibitors. nih.govnih.gov

Computational Approaches to Predict Molecular Interactions and Binding Affinities (Theoretical)

Computational methods are invaluable tools for predicting the molecular interactions and binding affinities of uracil derivatives. nih.gov Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are widely used to understand how these compounds interact with their biological targets at a molecular level. nih.govnih.gov

Molecular docking simulations can predict the preferred binding pose of a uracil analog within the active site of an enzyme, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.govactascientific.com These simulations can provide insights into the binding affinity, often expressed as a docking score or binding energy. nih.gov For instance, docking studies have been used to analyze the interaction of uracil derivatives with enzymes, showing that the presence of certain functional groups can significantly enhance binding affinity. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By calculating various molecular descriptors that quantify steric, electronic, and hydrophobic properties, a predictive model can be developed. nih.gov This allows for the virtual screening of new uracil derivatives and the prioritization of candidates for synthesis and biological testing. nih.gov

Design Principles for Modulating Molecular Recognition through Uracil Scaffolds

The uracil scaffold provides a versatile platform for designing molecules with specific molecular recognition properties. nih.gov The key design principle involves the strategic modification of substituents at the N1, N3, C5, and C6 positions of the pyrimidine ring. nih.gov

N1 and N3 Positions: Alkylation at these positions, as seen with the dimethyl groups in this compound, can prevent the formation of certain hydrogen bonds and increase lipophilicity, which can affect cell permeability and binding.

C5 Position: Substitution at this position is a common strategy to enhance biological activity. Halogenation, as with the bromo group, is particularly significant.

C6 Position: Introducing aryl or other bulky groups at this position can lead to potent and selective inhibitors by exploiting specific pockets within the target's binding site. nih.gov

By systematically varying these substituents, it is possible to modulate the affinity and selectivity of uracil derivatives for their intended biological targets. nih.gov

Role of Halogen Substituents in Modulating Molecular Interactions (e.g., Halogen Bonding)

Halogen substituents, such as the bromine atom in this compound, play a crucial role in modulating molecular interactions through a phenomenon known as halogen bonding. nih.gov A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom. nih.govacs.org

Advanced Synthetic Transformations and Derivatizations of 5 Bromo 1,3 Dimethyl 6 Phenyluracil

The strategic placement of a bromine atom at the C-5 position and a phenyl group at the C-6 position of the 1,3-dimethyluracil (B184088) core renders 5-Bromo-1,3-dimethyl-6-phenyluracil a versatile scaffold for complex molecular engineering. This structure allows for a wide array of synthetic transformations, enabling the diversification of the uracil (B121893) framework for various applications in medicinal and materials chemistry. The following sections detail advanced derivatization strategies targeting the C-5 bromine, the C-6 phenyl ring, and the uracil ring system itself.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-1,3-dimethyl-6-phenyluracil?

The synthesis typically involves bromination of a pre-functionalized uracil core followed by alkylation and coupling reactions. For example, bromination of 1,3-dimethyluracil derivatives using N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine substituent at the 5-position. Subsequent phenyl group introduction may employ Suzuki-Miyaura cross-coupling with phenylboronic acid, using palladium catalysts . Purification via column chromatography or recrystallization is recommended to isolate the product.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and assess electronic effects of the bromine atom. For instance, deshielding effects on adjacent protons can indicate bromine’s position .

- X-ray crystallography : Critical for resolving stereochemistry and crystal packing. SHELXL (part of the SHELX suite) is widely used for refining crystallographic data, particularly for small molecules .

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly used. Recrystallization from solvents like ethanol or dichloromethane can further enhance purity, especially for crystalline intermediates .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cycloaddition reactions?

The electron-withdrawing bromine atom activates the uracil ring toward cycloaddition by polarizing π-electrons. For example, in [3+2] cycloadditions with active methylene compounds (e.g., dibenzylketone), the bromine stabilizes transition states, enabling regioselective formation of diazabicyclo derivatives. Stereochemical outcomes (e.g., trans-cis-cis configurations) can be confirmed via NOE NMR experiments .

Q. What strategies optimize the yield of cross-coupling reactions involving this compound?

- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) enhances Suzuki coupling efficiency with arylboronic acids.

- Solvent and base : Use DMF or THF with K2CO3 to stabilize intermediates.

- Temperature control : Reactions at 80–100°C improve kinetics without degrading sensitive functional groups .

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of brominated uracil derivatives?

Contradictions may arise from disorder or twinning. Strategies include:

Q. How does the stereochemistry of products derived from this compound affect their biological activity?

Stereochemical variations (e.g., axial vs. equatorial substituents in bicyclic derivatives) can modulate interactions with biological targets. For instance, trans-cis-cis configurations may enhance binding to enzymes like thymidylate synthase. Activity is assessed via docking studies (e.g., AutoDock) combined with IC50 assays .

Methodological Notes

- Data contradiction analysis : When NMR and X-ray data conflict (e.g., unexpected diastereomer ratios), employ dynamic NMR experiments or DFT calculations to probe conformational equilibria .

- Experimental design : For kinetic studies, use stopped-flow techniques to monitor fast bromine-mediated reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.